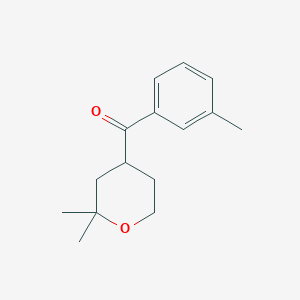
(2,2-dimethyltetrahydro-2H-pyran-4-yl)(m-tolyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2,2-Dimethyltetrahydro-2H-pyran-4-yl)(m-tolyl)methanone, also known as 4-methyl-2,5-dimethyl-1,3-dioxane-4-methanol, is an organic compound belonging to the class of ketones. It is used in a variety of scientific research applications, and is known for its unique chemical and biochemical properties. This article will provide an overview of the synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of 4-methyl-2,5-dimethyl-1,3-dioxane-4-methanol.
Scientific Research Applications
Synthesis of Heterocyclic Compounds
The 2H-pyran ring system is a common structural motif in many natural products and is a key intermediate in the construction of complex molecular architectures . The presence of the dimethyltetrahydro-2H-pyran moiety in the compound can facilitate the synthesis of diverse heterocyclic compounds, which are crucial in drug development and materials science.
Valence Isomerism Studies
2H-pyrans exhibit valence isomerism, transitioning between closed-ring structures and open-chain forms . This compound can serve as a model to study the physicochemical factors affecting this isomerism, which is fundamental for understanding reactivity and stability in organic chemistry.
Sequential Diels-Alder/Retro-Diels-Alder Reactions
The 2,2-dimethyl-2H-pyran unit within the compound can act as an electron-rich diene in sequential Diels-Alder/retro-Diels-Alder reactions . This process is valuable for constructing aromatic platforms and can be applied in the synthesis of complex organic molecules.
Development of Bioorthogonal Chemistry Tools
Bioorthogonal reactions are chemical reactions that can occur inside living systems without interfering with native biochemical processes. The stability and reactivity of the 2,2-dimethyl-2H-pyran unit make it a potential candidate for developing new bioorthogonal ligation tools .
Organic Synthesis and Functional Diversity
The compound’s structure allows for the introduction of functional diversity, which is a significant challenge in organic synthesis . It can be used to generate a variety of functionalized molecules, aiding in the discovery of new reactions and pathways.
properties
IUPAC Name |
(2,2-dimethyloxan-4-yl)-(3-methylphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20O2/c1-11-5-4-6-12(9-11)14(16)13-7-8-17-15(2,3)10-13/h4-6,9,13H,7-8,10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRDRTCQFDIFIFG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)C2CCOC(C2)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2,2-dimethyltetrahydro-2H-pyran-4-yl)(m-tolyl)methanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

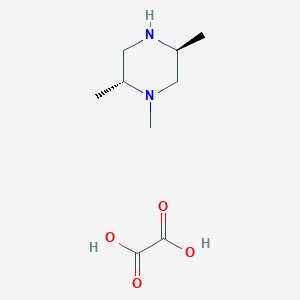

![N-(tert-butyl)-2-(8-(4-methoxyphenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide](/img/structure/B2878860.png)
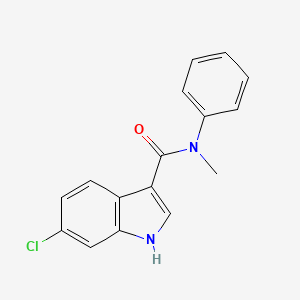
![{5-Oxaspiro[3.4]octan-6-yl}methanamine hydrochloride](/img/structure/B2878862.png)
![10-(4-Methoxyphenyl)-1-methyl-6,7,8,9-tetrahydropurino[7,8-a][1,3]diazepine-2,4-dione](/img/structure/B2878863.png)
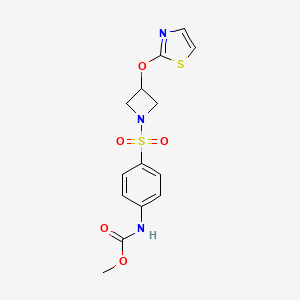
![3-[(3-Methylpiperidin-1-yl)sulfonyl]benzoic acid](/img/structure/B2878866.png)
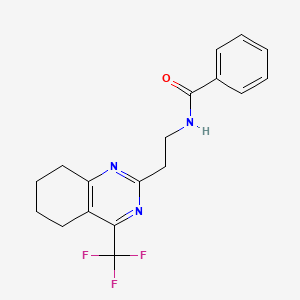
![2-Methyl-5-phenylmethoxycarbonyl-6,7-dihydro-4H-pyrazolo[4,3-c]pyridine-3-carboxylic acid](/img/structure/B2878870.png)
![1-(3-morpholin-4-yl-3-oxopropyl)-4-(2-phenylethyl)[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one](/img/structure/B2878872.png)
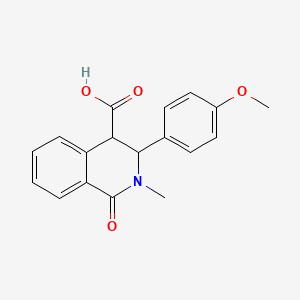
![Methyl 2-amino-2-[3-(4-fluorobutyl)-1-bicyclo[1.1.1]pentanyl]acetate](/img/structure/B2878874.png)
